![molecular formula C19H14F3OP B14244587 Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- CAS No. 185685-09-0](/img/structure/B14244587.png)
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a trifluoromethyl substituent. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- typically involves the reaction of diphenylphosphine oxide with a trifluoromethyl-substituted aromatic compound. One common method is the Williamson reaction, where the diphenylphosphine oxide reacts with a trifluoromethyl-substituted phenol in the presence of a base . Another approach involves the hydrogenation of a precursor compound containing both diphenylphosphine oxide and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-temperature one-pot polymerization techniques. For example, a high-temperature polycondensation reaction can be used to synthesize polyimides containing diphenylphosphine oxide and trifluoromethyl groups . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides with higher oxidation states, while reduction reactions produce phosphines .
Scientific Research Applications
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a coupling partner in cross-coupling reactions to prepare various organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of advanced flame-retardant and optical film materials.
Mechanism of Action
The mechanism of action of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphine oxide group, which acts as a strong electron donor. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Phosphine oxide, diphenyl[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: This compound has additional fluorine atoms, which can enhance its chemical stability and reactivity.
Diphenylphosphine oxide: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
The uniqueness of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- lies in its combination of the phosphine oxide group with the trifluoromethyl substituent, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
185685-09-0 |
|---|---|
Molecular Formula |
C19H14F3OP |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H14F3OP/c20-19(21,22)17-13-7-8-14-18(17)24(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
YGWFTNJHJHEIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



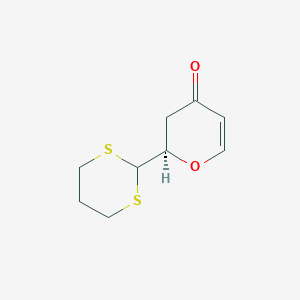
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

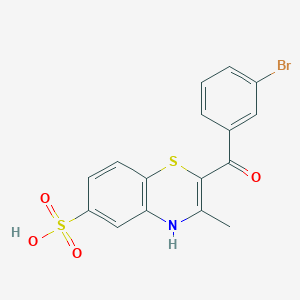
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

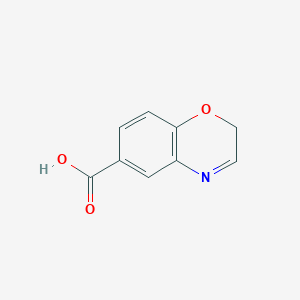
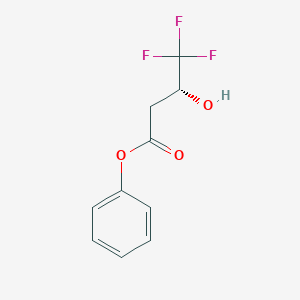
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)

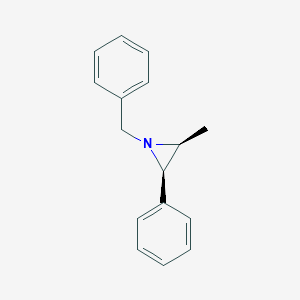
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
